- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides, Angewandte Chemie, 2013, 52(38), 10035-10039
Cas no 96631-87-7 (1H-Indole-7-carbonitrile)
1H-Indole-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 7-Cyanoindole
- 7-Cyano-1H-indole
- 1H-Indole-7-carbonitrile
- 7 -Cyanoindole
- indole-7-nitrile
- PubChem20912
- 7-cyanoindole, AldrichCPR
- AMBZ0216
- NTUHBYLZRBVHRS-UHFFFAOYSA-N
- BCP27589
- FCH842292
- BBL102638
- STL556441
- VI30451
- TRA0038883
- OR40232
- LS20017
- SY012219
- ST2408920
- AX8023278
- AB0009810
- Indole-7-carbonitrile
- DTXSID90447546
- MFCD00800653
- 96631-87-7
- C-8860
- AC-22689
- CS-W002693
- Z1198155196
- SCHEMBL1420318
- AS-11396
- DB-007202
- EN300-219176
- AKOS005255107
-
- MDL: MFCD00800653
- Inchi: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
- InChI Key: NTUHBYLZRBVHRS-UHFFFAOYSA-N
- SMILES: N#CC1C2=C(C=CN2)C=CC=1
Computed Properties
- Exact Mass: 142.05300
- Monoisotopic Mass: 272.879
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 39.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 2.048
- Boiling Point: 368.956°C at 760 mmHg
- Flash Point: 121.9℃
- Refractive Index: 1.736
- PSA: 39.58000
- LogP: 2.03958
1H-Indole-7-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261;P280;P301+P310;P311
- Hazardous Material transportation number:UN 3439
- Hazard Category Code: 20/21/22-22
- Safety Instruction: S22; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/21/22
1H-Indole-7-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047693-1g |
7-Cyanoindole |
96631-87-7 | 99% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 047693-5g |
7-Cyanoindole |
96631-87-7 | 99% | 5g |
£112.00 | 2022-03-01 | |
| Fluorochem | 047693-10g |
7-Cyanoindole |
96631-87-7 | 99% | 10g |
£173.00 | 2022-03-01 | |
| Fluorochem | 047693-25g |
7-Cyanoindole |
96631-87-7 | 99% | 25g |
£279.00 | 2022-03-01 | |
| AstaTech | 24510-1/G |
7-CYANOINDOLE |
96631-87-7 | 97% | 1g |
$38 | 2023-09-18 | |
| AstaTech | 24510-5/G |
7-CYANOINDOLE |
96631-87-7 | 97% | 5g |
$140 | 2023-09-18 | |
| Ambeed | A378351-250mg |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 250mg |
$11.0 | 2025-04-14 | |
| Ambeed | A378351-1g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 1g |
$20.0 | 2025-04-14 | |
| Ambeed | A378351-5g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 5g |
$43.0 | 2025-04-14 | |
| Ambeed | A378351-10g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 10g |
$75.0 | 2025-04-14 |
1H-Indole-7-carbonitrile Production Method
Production Method 1
Production Method 2
- DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-Heterocycles, Journal of Organic Chemistry, 2020, 85(11), 7501-7509
Production Method 3
1.2 Reagents: Ethylenediamine Solvents: Water
- Preparation of pyrimidine derivatives as IKK-2 inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
Production Method 5
- Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation, United States, , ,
Production Method 6
- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis, Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5
Production Method 7
- Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 8
- Preparation method of aromatic nitrile by using formamide as cyano group source, China, , ,
Production Method 9
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365
Production Method 10
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
- Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists, World Intellectual Property Organization, , ,
Production Method 11
- Anticancer indole derivative, synthesis method and use thereof, China, , ,
Production Method 12
Production Method 13
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions, Journal of the American Chemical Society, 2010, 132(50), 17933-17944
1H-Indole-7-carbonitrile Raw materials
- 7-Bromo-1H-indole
- Potassium hexacyanoferrate
- 7-Cyanoindoline
- 1H-Indole-7-carboxaldehyde, oxime
- Formamide
- 7-Chloro-1H-indole
- 7-(Trimethylsilyl)-1H-indol-6-yl 1,1,1-trifluoromethanesulfonate
- Benzonitrile, 2-nitro-3-(2-nitroethenyl)-, (E)- (9CI)
1H-Indole-7-carbonitrile Preparation Products
1H-Indole-7-carbonitrile Suppliers
1H-Indole-7-carbonitrile Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1H-Indole-7-carbonitrile
1H-Indole-7-carbonitrile (CAS No. 96631-87-7): A Comprehensive Overview
1H-Indole-7-carbonitrile (CAS No. 96631-87-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and materials science. This compound, also known as indole-7-carbonitrile or 7-cyanoindole, is characterized by its unique structural features and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements of 1H-Indole-7-carbonitrile.
Chemical Structure and Properties
1H-Indole-7-carbonitrile is a substituted indole derivative with a cyano group attached to the 7-position of the indole ring. The indole scaffold is a fundamental building block in many natural products and pharmaceuticals due to its favorable biological properties. The presence of the cyano group imparts additional reactivity and functional versatility to the molecule. The compound has a molecular formula of C9H6N2 and a molecular weight of 142.15 g/mol. It is typically a white crystalline solid with a melting point of around 150°C.
Synthesis Methods
The synthesis of 1H-Indole-7-carbonitrile can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 2-cyanoacetamide with o-nitrobenzaldehyde in the presence of a base, followed by reduction and cyclization steps to form the indole ring. Another approach involves the reaction of 7-bromoindole with copper(I) cyanide in a suitable solvent under inert conditions. These synthetic pathways have been extensively studied and optimized to produce high-purity 1H-Indole-7-carbonitrile.
Biological Applications
1H-Indole-7-carbonitrile has shown promising biological activities in several areas, making it an attractive target for drug discovery and development. One of its key applications is as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have demonstrated that 1H-Indole-7-carbonitrile can inhibit the activity of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. By modulating HDAC activity, this compound has the potential to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anti-cancer properties, 1H-Indole-7-carbonitrile has also been investigated for its neuroprotective effects. Research has shown that it can protect neurons from oxidative stress and prevent neurodegeneration in models of Parkinson's disease and Alzheimer's disease. These findings suggest that 1H-Indole-7-carbonitrile could be a valuable lead compound for developing new therapies for neurodegenerative disorders.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 1H-Indole-7-carbonitrile is currently being explored through various preclinical and clinical studies. Preclinical studies have demonstrated its efficacy in animal models of cancer and neurodegenerative diseases, providing strong evidence for its therapeutic benefits. Clinical trials are underway to evaluate its safety and efficacy in human subjects.
In one notable clinical trial, 1H-Indole-7-carbonitrile-based compounds were tested for their anti-cancer effects in patients with advanced solid tumors. The results showed promising anti-tumor activity with manageable side effects, paving the way for further clinical development.
Mechanisms of Action
The biological activities of 1H-Indole-7-carbonitrile are attributed to its ability to interact with specific molecular targets within cells. One key mechanism involves its inhibition of HDACs, which leads to changes in gene expression patterns that promote cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate signaling pathways involved in inflammation and oxidative stress, contributing to its neuroprotective effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 1H-Indole-7-carbonitrile holds great promise for advancing our understanding of its biological activities and therapeutic potential. Future studies will focus on optimizing its chemical structure to enhance potency and selectivity while minimizing side effects. Additionally, efforts will be directed towards identifying new applications for this versatile compound in areas such as regenerative medicine and drug delivery systems.
In conclusion, 1H-Indole-7-carbonitrile (CAS No. 96631-87-7) is a remarkable organic compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and diverse biological properties make it an exciting target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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